molecular formula C19H22ClNO2 B2472212 (3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride CAS No. 2044706-43-4

(3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride

Cat. No. B2472212
CAS RN: 2044706-43-4
M. Wt: 331.84
InChI Key: DUGSNXXTQCUVOP-POCMBTLOSA-N
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Description

This compound belongs to the class of organic compounds known as pyrrolidine carboxylic acids . Pyrrolidine carboxylic acids are compounds containing a pyrrolidine ring which bears a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of similar compounds includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of around 241.72 . They are typically solid at room temperature .

Scientific Research Applications

Cardiovascular Applications

(3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride and its derivatives show potential in cardiovascular research. For instance, similar compounds have been studied for their effects on vascular diseases and hypertension. Kubo, Kobayashi, and Ishida (1992) found that certain angiotensin I converting enzyme (ACE) inhibitors could prevent aortic media-thickening and reduce sodium ion content in the aorta, suggesting potential benefits against vascular diseases like atherosclerosis (Kubo, Kobayashi, & Ishida, 1992).

Metabolic Disease Research

Compounds structurally related to (3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride have been investigated for their hypoglycemic and hypolipidemic activities. Sohda, Mizuno, Tawada, Sugiyama, Fujita, and Kawamatsu (1982) synthesized a series of compounds and found that certain derivatives exhibited higher hypoglycemic and hypolipidemic activities compared to standard drugs (Sohda, Mizuno, Tawada, Sugiyama, Fujita, & Kawamatsu, 1982).

Anti-inflammatory Research

Some derivatives of (3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride have demonstrated anti-inflammatory properties. Tozkoparan, Ertan, Kelicen, and Demirdamar (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and observed moderate anti-inflammatory activity in certain compounds at specific dosages (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Neuroprotective Research

The neuroleptic activity of certain benzamides of 1-substituted 3-aminopyrrolidines, structurally related to (3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride, has been studied. Iwanami, Takashima, Hirata, Hasegawa, and Usuda (1981) found that these compounds showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating potential neuroleptic properties (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Safety and Hazards

Similar compounds have been labeled with the GHS07 pictogram, indicating that they can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(3R,4S)-1-benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2.ClH/c1-19(16-10-6-3-7-11-16)14-20(13-17(19)18(21)22)12-15-8-4-2-5-9-15;/h2-11,17H,12-14H2,1H3,(H,21,22);1H/t17-,19-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGSNXXTQCUVOP-POCMBTLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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